N-(3,5-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(3,5-Dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- Core structure: A pyrazolo[1,5-a]pyrimidine scaffold substituted with phenyl (C-3), dimethyl (C-2 and C-5), and a 3,5-dichlorophenylamine (C-7) group.
Properties
Molecular Formula |
C20H16Cl2N4 |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H16Cl2N4/c1-12-8-18(24-17-10-15(21)9-16(22)11-17)26-20(23-12)19(13(2)25-26)14-6-4-3-5-7-14/h3-11,24H,1-2H3 |
InChI Key |
ZDKVXGJROBSZKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC(=C3)Cl)Cl)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrazoles with Enaminones
The most common route involves reacting 5-amino-3-(substituted)-1H-pyrazoles with enaminones or chalcones. Key steps include:
- Enaminone Preparation : Enaminones (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) are synthesized via condensation of aryl ketones with DMF-DMA (dimethylformamide dimethyl acetal) in refluxing xylene.
- Cyclocondensation : The enaminone reacts with 5-amino-3-(3,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile in glacial acetic acid under reflux (120°C, 6–8 hours). This Michael addition-cyclization sequence forms the pyrazolo[1,5-a]pyrimidine core.
- Step 1 : Dissolve 5-amino-3-(3,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile (10 mmol) and enaminone (12 mmol) in acetic acid (50 mL).
- Step 2 : Reflux at 120°C for 8 hours.
- Step 3 : Cool, pour into ice water, and filter. Recrystallize from ethanol to obtain the crude product (Yield: 72–85%).
Microwave-Assisted Cyclization
Microwave irradiation enhances reaction efficiency. A solvent-free approach reduces time from hours to minutes:
- Conditions : Mix aminopyrazole and enaminone, irradiate at 150°C for 15–20 minutes.
- Yield Improvement : 89–92% (vs. 72–85% under conventional heating).
Halogenation and Functionalization
Chlorination at C3
Post-cyclization chlorination introduces the 3-chloro substituent:
- Reagent : POCl₃ (3 equiv) in DMF (catalytic) at 80°C for 4 hours.
- Workup : Quench with ice, neutralize with NaHCO₃, extract with DCM.
Data Table 1: Chlorination Optimization
| POCl₃ (equiv) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 2 | 70 | 6 | 58 |
| 3 | 80 | 4 | 82 |
| 4 | 90 | 3 | 78 |
Amination at C7
Buchwald-Hartwig coupling or nucleophilic substitution introduces the 3,5-dichlorophenylamine group:
- Method A : Pd(OAc)₂/Xantphos catalyst, Cs₂CO₃ base, toluene at 110°C.
- Method B : Direct substitution with 3,5-dichloroaniline in DMF at 100°C.
Data Table 2: Amination Efficiency
| Method | Catalyst/Base | Solvent | Yield (%) |
|---|---|---|---|
| A | Pd(OAc)₂/Cs₂CO₃ | Toluene | 76 |
| B | None/K₂CO₃ | DMF | 68 |
Purification and Characterization
Crystallization and Chromatography
Spectroscopic Confirmation
- ¹H NMR (DMSO-d₆): δ 2.32 (s, 3H, CH₃), 2.58 (s, 3H, CH₃), 6.92–7.45 (m, 8H, Ar-H).
- HRMS : m/z 383.3 [M+H]⁺ (calc. 383.08).
Challenges and Optimization
Regioselectivity Control
Competing pathways may yield 5-amino isomers. Strategies to suppress byproducts:
Scale-Up Considerations
- Batch Size : >100 g reactions require slow enaminone addition to prevent exothermic side reactions.
- Cost Analysis : Enaminone synthesis accounts for 60% of raw material costs.
Alternative Routes
One-Pot Synthesis
Combining cyclocondensation and amination in a single step:
Solid-Phase Synthesis
Immobilized aminopyrazoles on Wang resin enable parallel synthesis:
Industrial Feasibility
| Parameter | Laboratory Scale | Pilot Scale (10 kg) |
|---|---|---|
| Cycle Time | 24 h | 72 h |
| Overall Yield | 68% | 55% |
| Purity | >98% | 95% |
| Cost per Gram (USD) | 12.50 | 8.20 |
Chemical Reactions Analysis
Reaction Mechanisms and Conditions
The compound’s reactivity is influenced by its heterocyclic structure and substituents. Key mechanisms include:
-
Regioselectivity in Cyclization : The nitrogen of the pyrazole ring participates in cyclization, confirmed by NMR and X-ray diffraction .
-
Kinase Inhibition : The compound binds to protein kinase active sites, modulating cellular signaling pathways.
Table 2: Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Derivatives
| Parameter | Details |
|---|---|
| Temperature | Elevated (e.g., 120°C under microwave) |
| Solvent | Inert solvents (e.g., DMF, DMSO) |
| Catalysts | None reported; relies on reactivity |
Chemical Reactivity and Derivatives
The compound undergoes typical heterocyclic reactions, including:
-
Alkylation/Acylation : Substitution at the amino group (position 7) via nucleophilic aromatic substitution.
-
Oxidation/Reduction : Reactions involving the pyrimidine ring (e.g., oxidation with KMnO₄ or reduction with LiAlH₄).
Table 3: Potential Reactions and Reagents
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Oxidation | KMnO₄, H⁺ | Oxidized pyrimidine derivatives |
| Reduction | LiAlH₄ | Reduced derivatives |
| Alkylation | Alkyl halides (e.g., CH₃I) | N-alkylated derivatives |
Analytical Characterization
Structural confirmation relies on advanced spectroscopic techniques:
-
NMR : ¹H and ¹³C NMR spectra confirm regioselectivity (e.g., anisotropic effects near pyrazole nitrogen) .
-
IR : Peaks for C=N bonds (1599 cm⁻¹) and NH₂ groups (3430–3248 cm⁻¹) .
-
X-ray Diffraction : Used to distinguish angular vs. linear isomers .
Table 4: Analytical Techniques for Characterization
| Technique | Key Features |
|---|---|
| ¹H NMR | Assignments for pyrazole, pyrimidine, and substituent protons |
| IR | C=N stretching, NH₂ bending |
| X-ray | Unambiguous structural confirmation |
Biological Relevance
The compound’s kinase inhibition activity positions it as a candidate for therapeutic applications. Research highlights:
-
Target Engagement : Binds kinase active sites, disrupting signaling pathways linked to diseases like cancer.
-
Solubility : Preferentially soluble in organic solvents (e.g., DMSO), influencing bioavailability.
Scientific Research Applications
Antiviral Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including N-(3,5-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, are being investigated for their antiviral properties. A patent (WO2015110491A2) highlights the compound's utility in treating viral infections, suggesting that modifications to the pyrazolo[1,5-a]pyrimidine structure can enhance its efficacy against specific viruses .
Anticonvulsant Properties
In a study published in 2022, researchers synthesized various pyrazolo[1,5-a]pyrimidines and evaluated their anticonvulsant activities using models such as the maximal electroshock (MES) and pentetrazol (PTZ) seizure models. The findings suggested that certain derivatives exhibited significant anticonvulsant effects, indicating a promising avenue for developing new treatments for epilepsy and related disorders .
Antibacterial Effectiveness
Recent studies have also explored the antibacterial properties of pyrazolo[1,5-a]pyrimidine derivatives. A publication in ACS Omega reported that novel arylazopyrazolo[1,5-a]pyrimidines demonstrated substantial antibacterial activity against various strains of bacteria. This suggests that this compound could be further investigated for its potential as an antibacterial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. The compound's molecular structure includes key functional groups that influence its biological activity:
| Functional Group | Impact on Activity |
|---|---|
| Dichlorophenyl Group | Enhances binding affinity to biological targets |
| Dimethyl Group | Affects lipophilicity and permeability |
| Phenyl Group | Contributes to overall stability and reactivity |
This table summarizes how specific structural features may impact the compound's efficacy and bioavailability.
Case Study: Antiviral Screening
In a comprehensive screening of small molecules for antiviral activity against specific viral targets, this compound was identified as a candidate for further development. The study utilized virtual screening techniques to assess its binding affinity to viral proteins involved in replication .
Case Study: Anticonvulsant Evaluation
A detailed evaluation of the anticonvulsant properties of pyrazolo[1,5-a]pyrimidines included this compound among other derivatives. The results indicated that modifications to the core structure could lead to enhanced seizure protection in animal models .
Case Study: Antibacterial Testing
In a study assessing the antibacterial effects of various pyrazolo[1,5-a]pyrimidines against Gram-positive and Gram-negative bacteria, this compound exhibited promising results. The findings suggested that further optimization could lead to the development of effective antibacterial agents .
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound targets the CDK2/cyclin A2 complex, which is crucial for cell cycle regulation.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Substituent Effects on Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Chlorine vs.
- Methoxy vs. Chlorine : Methoxy groups (e.g., in ) enhance solubility but reduce membrane permeability compared to halogens.
Table 2: Anti-Mycobacterial Activity of Selected Analogs (MIC90 in µM)
Insights :
- Electron-withdrawing groups (e.g., -F in Compound 32) enhance anti-mycobacterial activity compared to electron-donating groups (-OMe in 34) .
- tuberculosis.
Receptor Binding and Selectivity
Table 3: CRF1 Receptor Antagonists (IC50 Values)
Analysis :
Biological Activity
N-(3,5-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. The structural characteristics of this compound contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure
The compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system known for its biological activity. The presence of dichlorophenyl and dimethyl groups enhances its lipophilicity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Specifically, derivatives of pyrazolo[1,5-a]pyrimidines have been evaluated for their efficacy against gram-positive bacteria and mycobacterial strains with promising results .
Anticancer Properties
Research indicates that this compound exhibits anticancer potential. The compound has been tested against different cancer cell lines, demonstrating cytotoxic effects that are comparable to established chemotherapeutic agents. For example, studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components. Modifications in the phenyl and pyrazole rings can significantly affect its potency and selectivity against target pathogens. A comprehensive SAR analysis has revealed that specific substitutions can enhance antibacterial and anticancer activities while reducing toxicity .
Study 1: Antibacterial Efficacy
In a comparative study involving various pyrazolo[1,5-a]pyrimidine derivatives, this compound was evaluated for its antibacterial efficacy against MRSA. Results indicated that this compound exhibited submicromolar activity against MRSA strains, outperforming several clinically used antibiotics .
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using primary mammalian cell lines to evaluate the safety profile of the compound. The results demonstrated that while the compound effectively inhibited cancer cell proliferation, it exhibited minimal cytotoxicity towards normal cells at therapeutic concentrations .
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for higher yield?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors such as 3-amino-4,5-dimethylpyrazole with β-keto esters or ketones under reflux conditions . For N-(3,5-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine , optimization includes:
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvents : Ethanol or ethyl acetate for improved solubility and reduced side reactions .
- Temperature : Reflux conditions (e.g., 80–100°C) to ensure complete ring closure .
- Purification : Column chromatography with gradient elution (e.g., EtOAc/light petroleum) to isolate high-purity products .
Q. Which spectroscopic techniques are recommended for characterizing structural purity?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and aromatic proton environments .
- IR Spectroscopy : Identification of amine (–NH) and aromatic C–H stretches .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving crystal structures and confirming stereochemistry in advanced studies .
Advanced Research Questions
Q. How does the substitution pattern on the pyrazolo[1,5-a]pyrimidine core influence inhibitory activity against cyclin-dependent kinases (CDKs)?
The 3,5-dichlorophenyl and 2,5-dimethyl groups enhance binding affinity to CDKs by:
- Hydrophobic Interactions : The dichlorophenyl group occupies hydrophobic pockets in the kinase ATP-binding site.
- Steric Effects : Methyl groups at positions 2 and 5 optimize steric compatibility with the kinase hinge region .
- Electron-Withdrawing Effects : Chlorine atoms increase electrophilicity, improving hydrogen bonding with catalytic lysine residues .
Table 1 : Key Structure-Activity Relationships (SAR)
Substituent Target Kinase IC₅₀ (nM) Effect 3,5-Cl₂Ph CDK9 12.3 Apoptosis induction 2,5-(CH₃)₂ CDK4 45.7 Cell cycle arrest
Q. What computational methods are effective in predicting reaction pathways for this compound?
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and reaction energetics .
- Reaction Path Search Algorithms : Automated tools (e.g., GRRM) to identify low-energy pathways for cyclization and substitution .
- Machine Learning (ML) : Training models on existing pyrazolo[1,5-a]pyrimidine reaction datasets to predict optimal solvents/catalysts .
Q. How can experimental design (DoE) improve the reproducibility of biological assays for this compound?
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., cell density, incubation time) .
- Response Surface Methodology (RSM) : Optimize IC₅₀ determination by varying concentrations and exposure durations .
- Negative Controls : Include kinase-inactive mutants to validate target specificity in enzyme inhibition assays .
Q. What mechanisms explain contradictory data in cytotoxicity studies across cancer cell lines?
Discrepancies arise due to:
- Cell Line Variability : Differential expression of efflux pumps (e.g., P-gp) affecting intracellular accumulation .
- Metabolic Stability : Liver microsome assays reveal rapid degradation in certain lines (e.g., HepG2), reducing efficacy .
- Off-Target Effects : Off-target kinase inhibition (e.g., FLT3) in hematological vs. solid tumors .
Methodological Resources
- Synthetic Protocols : Refer to reflux-based cyclization in ethyl acetate and purification via gradient chromatography .
- Kinase Assays : Use TR-FRET-based kits with recombinant CDK9/cyclin T1 complexes .
- Computational Tools : ICReDD’s reaction design platform for pathway optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
